

Angeloylgomisin H: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and relevant experimental protocols for **Angeloylgomisin H**, a bioactive lignan of interest to researchers in pharmacology and drug development.

Chemical Identity and Properties

Angeloylgomisin H is a dibenzocyclooctadiene lignan isolated from plants of the Schisandra genus. Its chemical information is summarized below.



| Property | Value | Reference |
|-------------------------|--|-----------|
| CAS Number | 66056-22-2 | [1] |
| Molecular Formula | C28H36O8 | [1] |
| Molecular Weight | 500.59 g/mol | [2] |
| Predicted Boiling Point | 656.3 ± 55.0 °C | [3] |
| Predicted pKa | 14.56 ± 0.40 | [3] |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [3] |
| Appearance | White to off-white powder | [3] |

Biological Activity and Therapeutic Potential

Angeloylgomisin H has demonstrated notable biological activities, particularly in the realm of oncology. Research indicates its potential as a cytotoxic agent against various cancer cell lines. Furthermore, it has been identified as a modulator of the Peroxisome Proliferator-Activated Receptor-gamma (PPARy), a key regulator of cellular metabolism and inflammation.

Cytotoxic and Anti-Cancer Effects

Studies have shown that **Angeloylgomisin H** exhibits moderate cytotoxic activities. This has been observed in several human cancer cell lines, suggesting its potential as a lead compound for the development of novel anti-cancer therapies. The primary mechanism of its anti-cancer action appears to be the induction of apoptosis.

PPARy Modulation

Angeloylgomisin H has been identified as a ligand for PPARy. PPARy is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Its modulation by **Angeloylgomisin H** suggests potential therapeutic applications in metabolic diseases and inflammatory conditions.



Experimental Protocols Extraction and Isolation from Schisandra chinensis

The following is a general protocol for the extraction and isolation of lignans, including **Angeloylgomisin H**, from the aerial parts of Schisandra chinensis.

Materials:

- Air-dried and powdered aerial parts of Schisandra chinensis
- Acetone
- Petroleum ether (60-90 °C)
- Ethyl acetate (EtOAc)
- Methanol (MeOH)
- Water (H₂O)
- Silica gel (200-300 mesh)
- MCI-gel CHP 20P
- Reversed-phase C18 (RP-18) silica gel

Procedure:

- Extraction: The dried and powdered plant material is extracted with acetone at room temperature. The solvent is then evaporated in vacuo to obtain a crude residue.[2]
- Solvent Partitioning: The residue is dissolved in water and successively extracted with petroleum ether and then ethyl acetate to partition compounds based on polarity.[2]
- Column Chromatography: The ethyl acetate extract is subjected to a series of column chromatography steps for fractionation and purification.
 - Initial fractionation is performed on MCI-gel CHP 20P using a methanol-water gradient.



- Further separation of the resulting fractions is carried out on silica gel columns, eluting with a chloroform-acetone gradient.[2]
- Final purification of sub-fractions is achieved using reversed-phase (RP-18) column chromatography with a methanol-water gradient to yield the purified lignans.

Biological Evaluation: Apoptosis Induction Assay

The following outlines a general methodology to assess the apoptosis-inducing effects of **Angeloylgomisin H** on a cancer cell line.

Materials:

- Cancer cell line of interest
- Cell culture medium and supplements
- Angeloylgomisin H (dissolved in a suitable solvent like DMSO)
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Cell Culture and Treatment: Seed the cancer cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of **Angeloylgomisin H** for a specified duration (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be included.
- Cell Staining: After treatment, harvest the cells and wash them with cold phosphate-buffered saline (PBS). Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells into four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will quantify the

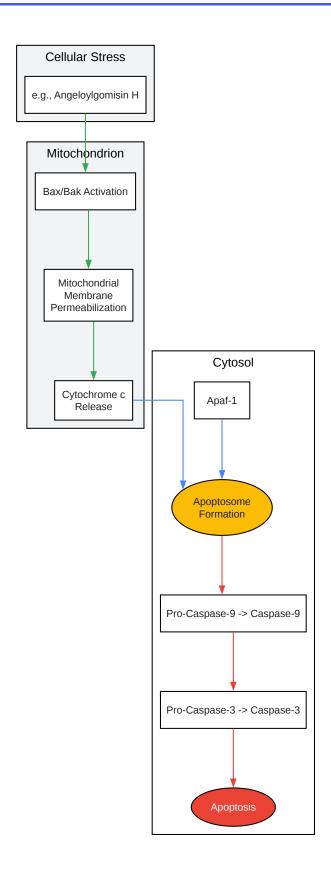


extent of apoptosis induced by Angeloylgomisin H.

Signaling Pathways Intrinsic Apoptosis Pathway

Compounds isolated from Schisandra chinensis have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.





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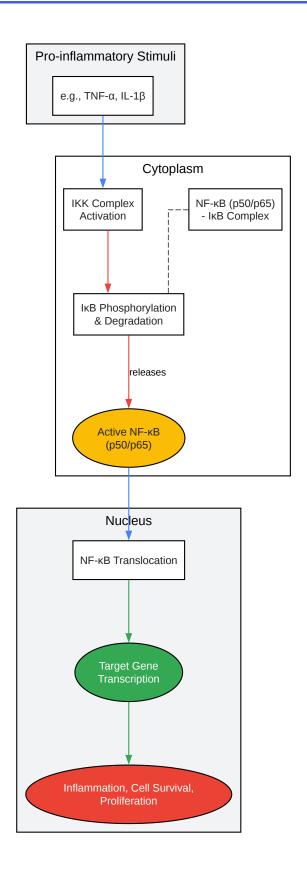
Caption: Intrinsic apoptosis pathway initiated by cellular stress.



NF-kB Signaling Pathway

The NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is often implicated in cancer. Natural compounds are frequently studied for their ability to modulate this pathway.





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Caption: Overview of the canonical NF-kB signaling pathway.



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